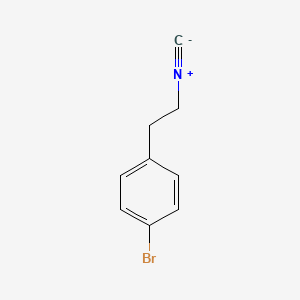

2-(4-Bromophenyl)ethylisocyanide

Description

2-(4-Bromophenyl)ethylisocyanide is an organobromine compound featuring a para-brominated phenyl group attached to an ethylisocyanide moiety. The isocyanide (–NC) functional group imparts unique reactivity, making it valuable in coordination chemistry and multicomponent organic reactions (e.g., Ugi reactions) .

Properties

IUPAC Name |

1-bromo-4-(2-isocyanoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAQPFXPFMGDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373736 | |

| Record name | 2-(4-Bromophenyl)ethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730964-66-6 | |

| Record name | 2-(4-Bromophenyl)ethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)ethylisocyanide typically involves the reaction of 4-bromobenzyl chloride with potassium cyanide, followed by the treatment with a strong base such as sodium hydroxide. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the implementation of green chemistry principles, such as minimizing waste and using environmentally benign solvents, can further optimize industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)ethylisocyanide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding isocyanates or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Isocyanates and corresponding acids.

Reduction: Amines and related derivatives.

Scientific Research Applications

2-(4-Bromophenyl)ethylisocyanide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe in proteomics research.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)ethylisocyanide involves its interaction with various molecular targets. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The bromine atom can facilitate the formation of reactive intermediates, enhancing the compound’s reactivity. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Key Differences:

Functional Groups: The isocyanide group in the target compound is highly nucleophilic, enabling metal coordination and cycloaddition reactions, whereas esters in the analogs participate in electrophilic acylations or hydrolyses .

Electronic Effects :

- The para-bromophenyl group is electron-withdrawing in all cases, directing electrophilic substitutions to meta positions. However, the ester’s carbonyl group in Ethyl 2-oxoacetate may further polarize the ring, altering reactivity patterns .

Physical Properties: The lower molecular weight of the isocyanide (226.07 g/mol) compared to the esters (257.08–269.14 g/mol) suggests differences in volatility or solubility.

Research Findings and Methodological Insights

- Structural Analysis : Tools like SHELX and WinGX/ORTEP (used in crystallography) are critical for determining molecular geometries and packing arrangements. For example, the bromine atom’s heavy atom effect may facilitate phase determination in X-ray diffraction .

- Synthetic Utility: Ethyl 2-(4-bromophenyl)-2-oxoacetate’s ketone and ester groups make it a versatile intermediate for synthesizing heterocycles or pharmaceuticals . The isocyanide’s role in metal-organic frameworks (MOFs) or catalysis could be explored, leveraging its strong σ-donor properties .

Biological Activity

2-(4-Bromophenyl)ethylisocyanide is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to the isocyanide family, which has been associated with various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by research findings and case studies.

This compound has the following chemical structure:

- Molecular Formula : CHBrN

- Molecular Weight : 227.1 g/mol

The presence of the bromine atom in the para position of the phenyl ring enhances its reactivity and biological activity.

Antimicrobial Activity

Research has shown that isocyanides exhibit significant antimicrobial properties. A study conducted by Vale-Silva et al. investigated related compounds and found that certain isocyanides demonstrated potent antifungal activity against Candida albicans, suggesting a potential for this compound in treating fungal infections . The mechanism of action was linked to disruption of the fungal cell membrane, leading to cell death.

Anticancer Properties

The anticancer potential of isocyanides has been documented in various studies. For instance, derivatives of isocyanides have been shown to inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A related compound, 3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one, was noted for its cytotoxic effects on cancer cells, indicating that structural analogs like this compound may exhibit similar properties .

Anti-inflammatory Effects

Isocyanides have also been explored for their anti-inflammatory effects. In vitro studies have indicated that certain isocyanides can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may possess therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

The biological activity of this compound is likely mediated through several mechanisms:

- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to increased permeability and cell death.

- Inhibition of Enzymatic Activity : Isocyanides may inhibit key enzymes involved in cellular processes, contributing to their anticancer and anti-inflammatory effects.

- Signal Transduction Pathways : The modulation of signaling pathways related to apoptosis and inflammation could be a critical factor in their therapeutic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.